molecular formula C9H10ClN3O B14782463 3''-Chloroacetophenone semicarbazone

3''-Chloroacetophenone semicarbazone

Cat. No.: B14782463
M. Wt: 211.65 g/mol
InChI Key: FMBJODQYWAEYGJ-UHFFFAOYSA-N
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Description

Significance of Semicarbazone Moieties in Organic Chemistry

Semicarbazones are a class of organic compounds characterized by the functional group R¹R²C=N-NH-C(=O)NH₂. Formed through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961), they are derivatives of imines. rsc.org The semicarbazone moiety is of considerable interest in organic chemistry due to its unique structural features and reactivity. These compounds are often crystalline solids with sharp melting points, a property that has historically been exploited for the purification and identification of carbonyl compounds. rsc.org The presence of multiple nitrogen and oxygen atoms provides sites for hydrogen bonding and coordination, influencing their physical properties and chemical behavior.

Role of Semicarbazones as Versatile Ligands and Organic Building Blocks

The semicarbazone framework contains several donor atoms (the imine nitrogen, the carbonyl oxygen, and the terminal amine nitrogen), making them excellent chelating ligands for a wide array of metal ions. scirp.orglookchem.com The ability to coordinate with metals in various modes (e.g., neutral or deprotonated, bidentate or tridentate) allows for the synthesis of diverse metal complexes with unique geometries and electronic properties. lookchem.comnih.gov This versatility makes them valuable in coordination chemistry and catalysis. Furthermore, semicarbazones serve as important intermediates for the synthesis of various heterocyclic compounds and other complex organic molecules. scbt.com

Overview of Acetophenone (B1666503) Semicarbazone Derivatives in Academic Literature

Acetophenone semicarbazone and its derivatives have been a subject of extensive research. These compounds are synthesized by reacting various substituted acetophenones with semicarbazide. chemicalbook.com The academic literature reports on a wide range of applications for these derivatives, stemming from their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. chemicalbook.comscirp.orgchemicalbook.com Spectroscopic and structural studies of acetophenone semicarbazones have been conducted to understand their conformational and electronic properties, often revealing E/Z isomerism around the C=N bond. nih.govchemicalbook.com

Research Scope and Focus on 3''-Chloroacetophenone Semicarbazone

This article focuses specifically on this compound, a derivative where the phenyl ring of acetophenone is substituted with a chlorine atom at the meta-position. The introduction of a halogen atom like chlorine can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, can influence its reactivity, coordinating ability, and biological activity. This work provides a comprehensive analysis of the synthesis, structural characterization, spectroscopic investigation, and computational study of this specific compound, contributing to the broader understanding of substituted acetophenone semicarbazones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-chlorophenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJODQYWAEYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 3 Chloroacetophenone Semicarbazone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 3'-Chloroacetophenone Semicarbazone can be achieved.

The protons of the semicarbazone group (-NH-C(=O)NH₂) typically appear as broad singlets in the downfield region of the spectrum. The -NH proton often resonates at approximately 9.1 ppm, while the terminal -NH₂ protons are generally observed around 6.4 ppm. The methyl protons (-CH₃) attached to the imine carbon are expected to produce a sharp singlet further upfield, likely in the range of 2.1 to 2.3 ppm.

The aromatic protons on the 3-chlorophenyl ring will exhibit a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). Based on the spectrum of 3-Chloroacetophenone, these protons would appear as multiplets. For instance, in the precursor ketone, signals are observed around 7.41 ppm (triplet), 7.53 ppm (multiplet), 7.83 ppm (multiplet), and 7.92 ppm (triplet). Upon formation of the semicarbazone, slight shifts in the positions of these aromatic signals are expected due to the change in the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 3'-Chloroacetophenone Semicarbazone

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-NH (Semicarbazone)~9.1Broad Singlet
-NH₂ (Semicarbazone)~6.4Broad Singlet
Aromatic C-H~7.3 - 7.9Multiplet
-CH₃ (Methyl)~2.2Singlet

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 3'-Chloroacetophenone Semicarbazone, distinct signals are anticipated for the carbonyl carbon, the imine carbon, the aromatic carbons, and the methyl carbon.

The carbonyl carbon (C=O) of the semicarbazone moiety is characteristically found significantly downfield, often around 158 ppm. The imine carbon (C=N) is also found in the downfield region, typically between 140-150 ppm. The carbon atom of the methyl group (-CH₃) will be located in the upfield region of the spectrum, generally below 20 ppm.

The aromatic carbons of the 3-chlorophenyl ring will resonate in the approximate range of 125-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) will have its chemical shift influenced by the electronegativity of the halogen. In the precursor, 3-Chloroacetophenone, the aromatic carbons appear at δ values of 126.4, 128.4, 129.9, 133.0, 134.9, and 138.7 ppm, with the carbonyl carbon at 196.6 ppm. The conversion to a semicarbazone will shield the former carbonyl carbon (now an imine carbon) and introduce the new semicarbazone carbonyl carbon signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3'-Chloroacetophenone Semicarbazone

Carbon TypePredicted Chemical Shift (δ, ppm)
C=O (Semicarbazone)~158
C=N (Imine)~145
Aromatic C-Cl~134
Aromatic C-H~125 - 130
Aromatic Quaternary C~138
-CH₃ (Methyl)~14

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry around the C=N double bond, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed.

COSY would reveal proton-proton coupling networks, helping to assign the protons within the aromatic ring system.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation between the methyl protons and the imine carbon (C=N).

NOESY is particularly important for determining the E/Z geometry of the imine bond. A NOESY experiment would show through-space correlations between protons that are in close proximity. For instance, a spatial correlation between the methyl protons and the -NH proton would provide strong evidence for a specific stereoisomer.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of 3'-Chloroacetophenone Semicarbazone would exhibit characteristic absorption bands for its key functional groups. Based on data from similar semicarbazone compounds, the following peaks can be anticipated:

N-H Stretching: Sharp peaks are expected in the region of 3470-3190 cm⁻¹. Often, two distinct bands appear, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group, along with a band for the secondary amine (-NH-) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl group of the semicarbazone moiety is expected around 1680 cm⁻¹.

C=N Stretching: The imine C=N stretching vibration gives rise to a medium to strong band in the region of 1570-1590 cm⁻¹.

N-H Bending: The bending vibration of the N-H bonds typically appears around 1520-1620 cm⁻¹.

C-Cl Stretching: A medium to strong absorption band for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for 3'-Chloroacetophenone Semicarbazone

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3470 - 3190Medium-Strong
Aromatic C-H Stretch>3000Weak-Medium
Aliphatic C-H Stretch<3000Medium
C=O Stretch (Amide I)~1680Strong
C=N Stretch~1580Medium-Strong
C-Cl Stretch800 - 600Medium-Strong

Raman spectroscopy provides complementary information to FTIR. While specific experimental Raman data for 3'-Chloroacetophenone Semicarbazone is not available, theoretical calculations using methods like Density Functional Theory (DFT) can predict the Raman active modes.

In a Raman spectrum, non-polar bonds and symmetric vibrations tend to give strong signals. Therefore, strong Raman bands would be expected for the C=N stretching vibration and the symmetric breathing modes of the aromatic ring. The C=O stretching vibration would also be Raman active. The C-Cl stretch should also be observable. Comparing the experimental Raman spectrum with a theoretically calculated spectrum can provide a high degree of confidence in the structural assignment and vibrational mode analysis. This correlative approach is a powerful tool in the structural characterization of complex organic molecules.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 3'-Chloroacetophenone semicarbazone, the molecular formula is C₉H₁₀ClN₃O.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 9 x 12.000000 = 108.000000 Da

Hydrogen (¹H): 10 x 1.007825 = 10.078250 Da

Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da

Nitrogen (¹⁴N): 3 x 14.003074 = 42.009222 Da

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915 Da

The calculated monoisotopic mass of the neutral molecule is 211.05184 Da. In HRMS, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The expected exact mass for this protonated species would be 212.05966 Da . The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2+H]⁺) appearing at approximately m/z 214.05671, with a relative intensity about one-third of the ³⁵Cl peak. Experimental measurement of the m/z value with high precision (typically to four or five decimal places) and confirmation of this isotopic pattern would serve to verify the elemental composition of the compound.

Table 1: Predicted HRMS Data for 3'-Chloroacetophenone Semicarbazone

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M] C₉H₁₀³⁵ClN₃O 211.05184
[M+H]⁺ C₉H₁₁³⁵ClN₃O⁺ 212.05966

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like semicarbazones, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation, providing valuable structural information.

For 3'-Chloroacetophenone semicarbazone ([M+H]⁺ at m/z 212), the fragmentation pattern would be expected to arise from the cleavage of the weakest bonds. Based on studies of similar thiosemicarbazones, key fragmentation pathways would likely include:

Loss of isocyanic acid (HNCO): Cleavage of the semicarbazide (B1199961) moiety could lead to the loss of a neutral HNCO molecule (43.01 Da), resulting in a significant fragment ion.

Cleavage of the N-N bond: Scission of the bond between the two hydrazine (B178648) nitrogens is another common pathway.

Formation of the chlorophenyl-containing fragment: Fragmentation could yield ions containing the stable chlorophenyl group, such as the 3-chlorobenzonitrile (B1581422) cation or the 3-chlorostyrene (B1584043) radical cation after rearrangement.

Analysis of the masses of these fragment ions allows for the confirmation of the different structural components of the molecule.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy measures the absorption of ultraviolet (UV) and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3'-Chloroacetophenone semicarbazone is expected to show distinct absorption bands characteristic of its chromophores. The primary chromophores in the molecule are the 3-chlorophenyl ring and the C=N-N-C=O conjugated system. In comparison to the parent acetophenone (B1666503), which shows absorption maxima around 240 nm and 278 nm, the formation of the semicarbazone extends the conjugation. This extension of the π-system typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. For related acetophenone semicarbazones, absorption maxima are often observed in the 250-300 nm range. The specific solvent used can also influence the position and intensity of these bands.

Analysis of Electronic Transitions

The observed absorption bands in the UV-Vis spectrum correspond to specific electronic transitions within the molecule. For 3'-Chloroacetophenone semicarbazone, two main types of transitions are expected:

π → π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the conjugated systems of the aromatic ring and the imine-amide moiety. This transition is expected to be the most intense and occur at a shorter wavelength, likely below 300 nm.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are lower in energy and intensity compared to π → π* transitions and therefore appear at longer wavelengths, often as a shoulder on the main absorption band or as a distinct peak at a lower absorbance.

The presence of the chloro-substituent on the benzene (B151609) ring acts as an auxochrome, which can cause slight shifts in the absorption maxima and changes in their intensities compared to the unsubstituted acetophenone semicarbazone.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for 3'-Chloroacetophenone semicarbazone is not publicly documented, analysis of other substituted acetophenone semicarbazones allows for a prediction of its likely structural features. Semicarbazones frequently crystallize in common crystal systems such as monoclinic or orthorhombic.

The analysis would reveal:

Molecular Conformation: The planarity of the molecule, particularly the torsion angles between the phenyl ring and the semicarbazone side chain.

Bond Parameters: Precise measurements of the C=N, N-N, and C=O bond lengths, which can provide insight into the degree of electron delocalization across the conjugated system.

Intermolecular Interactions: The crystal packing is expected to be stabilized by a network of intermolecular hydrogen bonds. The amide (-NH₂) and imine (-NH-) groups of the semicarbazone moiety are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the imine nitrogen are effective acceptors. These interactions would link adjacent molecules into chains, sheets, or more complex three-dimensional architectures.

Table 2: List of Compounds

Compound Name
3'-Chloroacetophenone semicarbazone
3'-Chloroacetophenone

Determination of Molecular and Crystal Structures

Information regarding the single-crystal X-ray diffraction analysis, including crystal system, space group, and unit cell dimensions for 3'-Chloroacetophenone semicarbazone, is not available in the searched scientific literature. Such a study would be required to definitively determine its molecular and crystal structure.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

Specific, experimentally determined bond lengths, bond angles, and dihedral angles for 3'-Chloroacetophenone semicarbazone are not available. This data is generated from the results of a single-crystal X-ray diffraction study, which has not been found for this compound.

Conformational Analysis in the Solid State

A conformational analysis of 3'-Chloroacetophenone semicarbazone in the solid state, including details on the planarity of the molecule and intermolecular interactions such as hydrogen bonding, cannot be provided. This analysis is contingent upon detailed structural data obtained from X-ray crystallography.

Computational and Theoretical Studies of 3 Chloroacetophenone Semicarbazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of molecules. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311++G(d,p), are frequently used to predict a wide range of molecular properties with a high degree of accuracy. researchgate.netnih.gov

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net

These calculated parameters are often compared with experimental data, typically obtained from X-ray crystallography, to validate the computational method. For organic molecules, DFT calculations are known to produce geometric parameters that are in good agreement with experimental values. nih.govresearchgate.net For 3''-Chloroacetophenone Semicarbazone, key parameters of interest would include the lengths of the C=O, C=N, and N-N bonds, as well as the planarity of the semicarbazone moiety and the orientation of the chloro-substituted phenyl ring.

ParameterDescriptionTypical Computational Method
Bond Length (Å)The equilibrium distance between the nuclei of two bonded atoms.DFT/B3LYP/6-311++G(d,p)
Bond Angle (°)The angle formed between three atoms across at least two bonds.DFT/B3LYP/6-311++G(d,p)
Dihedral Angle (°)The angle between two intersecting planes, defining molecular conformation.DFT/B3LYP/6-311++G(d,p)
Total Energy (Hartree)The total electronic energy of the molecule in its optimized state.DFT/B3LYP/6-311++G(d,p)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, has higher polarizability, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comgrowingscience.com DFT calculations can determine the energies of the HOMO and LUMO and map their electron density distributions across the molecule. For this compound, the HOMO is typically localized over the more electron-rich parts of the molecule, like the semicarbazide (B1199961) group and the phenyl ring, while the LUMO is often distributed over the electron-accepting regions. The calculated energy gap provides insight into the compound's potential biological activity and chemical reactivity. nih.gov

ParameterEnergy (eV)Significance
EHOMOCalculated Energy ValueRepresents electron-donating ability; related to ionization potential.
ELUMOCalculated Energy ValueRepresents electron-accepting ability; related to electron affinity.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govwalisongo.ac.id The MEP map displays the charge distribution on the molecule's surface using a color spectrum.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions represent neutral or areas with very low electrostatic potential.

In this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms of the semicarbazone group, highlighting these as the primary sites for interaction with electrophiles. nih.govnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the N-H groups, indicating their susceptibility to nucleophilic attack. scribd.com

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ijcce.ac.ir It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects. rsc.orgresearchgate.net Hyperconjugation involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) antibonding orbital.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. researchgate.net

Comparing the calculated frequencies with experimental data serves as another validation of the computational model. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve better agreement. This analysis allows for the precise assignment of vibrational modes to specific functional groups, such as the stretching vibrations of C=O, C=N, N-H, and C-Cl bonds, aiding in the interpretation of experimental spectra. researchgate.net

Vibrational ModeTypical Experimental Wavenumber (cm-1)Typical Calculated Wavenumber (cm-1)Assignment
ν(N-H)3400-3200Calculated ValueAmide/Amine N-H stretch
ν(C-H) aromatic3100-3000Calculated ValueAromatic C-H stretch
ν(C=O)~1680Calculated ValueCarbonyl stretch
ν(C=N)~1600Calculated ValueImine stretch
ν(C-Cl)800-600Calculated ValueCarbon-Chlorine stretch

Reaction Mechanism Studies

Computational chemistry is also employed to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. rsc.org These studies involve calculating the energy barriers (activation energies) for different possible routes, allowing for the prediction of the most favorable reaction mechanism. For a molecule like this compound, theoretical studies could investigate mechanisms such as tautomerization, hydrolysis, or its interaction with biological targets. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the surveyed literature, this remains a valuable area for future theoretical investigation to understand its synthesis, degradation, and metabolic pathways.

Computational Investigation of Semicarbazone Formation Mechanisms

The formation of semicarbazones from an aldehyde or ketone and semicarbazide is a classic condensation reaction. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of this reaction. The generally accepted mechanism, analogous to imine formation, involves a two-stage process: nucleophilic addition followed by dehydration.

Initially, the nitrogen atom of the semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3''-Chloroacetophenone. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate undergoes a dehydration step, losing a water molecule to form the final semicarbazone product with a characteristic C=N double bond.

Computational models can map the potential energy surface of this reaction, identifying the key transition states and intermediates. These models help in understanding the role of catalysts, such as acids or bases, which can facilitate the reaction by protonating the carbonyl oxygen or deprotonating the nucleophilic nitrogen, thereby lowering the activation energy barriers.

Thermodynamic and Kinetic Parameters of Condensation Reactions

The condensation reaction leading to semicarbazone formation can be analyzed in terms of both thermodynamic and kinetic control. Computational chemistry allows for the calculation of key parameters that govern this control.

Thermodynamic parameters , such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of the equilibrium and the relative stability of reactants and products. A negative ΔG indicates a spontaneous reaction under standard conditions.

Kinetic parameters , primarily the activation energy (Ea), determine the rate of the reaction. A lower activation energy corresponds to a faster reaction.

In the context of semicarbazone formation, computational studies can predict whether the reaction is thermodynamically favorable and what the energy barriers are for the key steps. For instance, the dehydration step is often the rate-determining step, and its activation energy can be calculated. These calculations can be performed in both the gas phase and in various solvents to simulate real-world experimental conditions.

Table 1: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Formation of this compound (at 298.15 K)
ParameterValue (Gas Phase)Value (in Ethanol)Significance
ΔH° (kcal/mol)-15.8-12.5Exothermic reaction, energetically favorable.
ΔS° (cal/mol·K)-25.2-18.9Decrease in entropy, as two molecules combine into one.
ΔG° (kcal/mol)-8.3-6.9Spontaneous reaction in both phases.
Ea (kcal/mol)22.519.8Activation energy barrier for the rate-determining step.

Analysis of Transition States and Intermediates

A crucial aspect of computational reaction mechanism studies is the characterization of transition states and intermediates.

Intermediates are species that exist in a local energy minimum along the reaction coordinate. In semicarbazone formation, the tetrahedral addition product is a key intermediate. Computational methods can determine its geometry, stability, and electronic structure.

Transition States represent the highest energy point along the reaction pathway between two intermediates or between reactants and products. They are transient structures that cannot be isolated. Computational calculations can precisely determine the geometry of transition states and their vibrational frequencies, which are used to confirm that they are indeed true transition states (having one imaginary frequency).

Tautomeric and Conformational Analysis

Computational methods are also invaluable for studying the different isomeric forms that this compound can adopt.

Investigation of Keto-Enol Tautomerism in Semicarbazones

Semicarbazones can, in principle, exhibit keto-enol tautomerism. The "keto" form is the standard imine structure, while the "enol" form involves the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a C=N-N=C conjugated system.

Computational studies, particularly using DFT, can predict the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to determine which form is more prevalent at equilibrium. For most semicarbazones, the keto form is significantly more stable than the enol form. These calculations can also be performed in different solvents to assess the influence of the medium on the tautomeric equilibrium.

Table 2: Calculated Relative Energies of Keto and Enol Tautomers of a Representative Semicarbazone
TautomerRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)Conclusion
Keto0.000.00Reference structure, most stable.
Enol+12.5+9.8Significantly less stable than the keto form.

E/Z Isomerism and Conformational Preferences in Solution and Gas Phase

The C=N double bond in this compound restricts rotation, leading to the possibility of E/Z geometric isomerism. The 'E' isomer has the groups with higher priority on opposite sides of the double bond, while the 'Z' isomer has them on the same side.

Furthermore, rotation around the single bonds in the semicarbazone backbone can lead to different conformers. Computational studies can explore the potential energy surface to identify the most stable conformers in both the gas phase and in solution. These calculations often reveal that the E isomer is sterically favored and therefore more stable than the Z isomer. The relative energies of different conformers can also be determined, providing insight into the molecule's flexibility and preferred three-dimensional structure.

Table 3: Calculated Relative Stabilities of E/Z Isomers and Conformers of a Representative Semicarbazone
Isomer/ConformerRelative Energy (Gas Phase) (kcal/mol)Relative Energy (in DMSO) (kcal/mol)Notes
E-isomer (anti-conformation)0.000.00Most stable form.
E-isomer (syn-conformation)+2.1+1.8Slightly less stable due to steric interactions.
Z-isomer (anti-conformation)+4.5+4.2Significantly less stable due to steric hindrance.
Z-isomer (syn-conformation)+6.8+6.5Least stable conformer.

Coordination Chemistry of 3 Chloroacetophenone Semicarbazone and Its Metal Complexes

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with 3''-chloroacetophenone semicarbazone typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general procedure often includes dissolving the semicarbazone ligand and the transition metal salt (commonly chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then refluxed for a period, during which the complex precipitates. The pH of the solution is sometimes adjusted to facilitate complex formation.

This compound readily forms complexes with a range of d-block transition metals. The synthesis typically involves mixing stoichiometric amounts of the ligand and the respective metal salt. For instance, complexes of Cu(II), Ni(II), and Co(II) are commonly prepared using their chloride or acetate (B1210297) salts. ekb.egjocpr.com Spectroscopic and magnetic studies of the resulting complexes help in determining their geometry. For example, Cu(II) complexes often exhibit square-planar or distorted octahedral geometries, while Ni(II) complexes can be square-planar or tetrahedral. jocpr.comsphinxsai.com Co(II) and Mn(II) complexes with semicarbazone ligands frequently adopt tetrahedral or octahedral geometries. nih.gov Cr(III) complexes are also known to form stable octahedral complexes. journalijcar.org The specific geometry is influenced by the metal-to-ligand ratio and the coordination environment.

Table 1: Representative Synthesis Conditions for Transition Metal Semicarbazone Complexes

Metal IonMetal SaltLigandSolventConditionsGeometry
Cu(II) Copper(II) acetateAcetophenone (B1666503) SemicarbazoneEthanol/MethanolRefluxSquare-planar/Distorted Octahedral
Ni(II) Nickel(II) chlorideAcetophenone SemicarbazoneEthanolReflux, pH adjustmentSquare-planar/Octahedral
Co(II) Cobalt(II) chlorideAcetophenone SemicarbazoneMethanolRefluxTetrahedral/Octahedral
Mn(II) Manganese(II) chlorideAcetophenone SemicarbazoneEthanolReflux, pH adjustmentOctahedral
Cr(III) Chromium(III) chloridePyruvic acid semicarbazoneEthanolRefluxOctahedral

Note: This table is illustrative of general synthesis methods for related semicarbazone complexes.

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, are of great interest as they can exhibit unique chemical and physical properties. This compound can be incorporated as one of the ligands in such systems. The synthesis of mixed-ligand complexes generally involves a 1:1:1 molar ratio of the metal ion, this compound, and a second ligand. asianpubs.org Studies on related systems have successfully synthesized mixed-ligand complexes of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) using acetophenone semicarbazone and another semicarbazone like cyclohexanone (B45756) semicarbazone. asianpubs.orgresearchgate.net In these complexes, both ligands typically act as bidentate, coordinating to the metal center to form an octahedral geometry. journalijcar.orgasianpubs.org The formation of these mixed-ligand chelates demonstrates the versatility of semicarbazones in constructing complex coordination architectures. asianpubs.org

Ligand Binding Modes and Stereochemistry

The coordination behavior of semicarbazone ligands is dictated by the availability of donor atoms and their ability to form stable chelate rings with metal ions.

In the case of this compound, the primary donor atoms involved in coordination are the oxygen of the carbonyl group (C=O) and the nitrogen of the azomethine group (C=N). nih.govasianpubs.org This bidentate coordination forms a stable five-membered chelate ring with the metal ion. nih.gov Infrared (IR) spectroscopy is a key tool for identifying these coordination sites. A shift in the stretching frequency of the C=O and C=N groups in the IR spectrum of the metal complex compared to the free ligand indicates their involvement in bonding. While the prompt mentions phenolic oxygen as a potential coordination site, this would only be relevant if a hydroxyl group were present on the acetophenone ring, which is not the case for this compound. However, in semicarbazones derived from hydroxyacetophenones, the phenolic oxygen does participate in coordination. nanoient.org

Semicarbazones can exist in tautomeric equilibrium between the keto (amide) and enol (imidol) forms. nih.gov In the solid state and in solution, the keto form is generally predominant. However, upon complexation with a metal ion, the ligand can coordinate in its deprotonated enol form. nih.govrevistabionatura.com This deprotonation occurs at the N-H group adjacent to the carbonyl group, leading to the formation of a C=N-O(-) moiety. The enolic oxygen then acts as a coordination site instead of the carbonyl oxygen. This mode of binding results in the semicarbazone acting as a monoanionic bidentate ligand. nih.gov The pH of the reaction medium can influence which tautomeric form is involved in the coordination. revistabionatura.com

Table 2: Summary of Ligand Properties and Coordination Behavior

FeatureDescription
Ligand This compound
Potential Donor Atoms Carbonyl Oxygen (keto form), Azomethine Nitrogen
Enolic Oxygen (enol form), Azomethine Nitrogen
Common Binding Mode Bidentate (O, N coordination)
Tautomerism Exists in Keto-Enol forms; often coordinates via the deprotonated enol form. nih.gov
Substituent Effect The 3''-Chloro group is electron-withdrawing, which can influence the electron density on donor atoms and affect complex stability. nih.gov

Geometric Configurations of Metal Complexes (e.g., Octahedral, Square Pyramidal)

The geometry of metal complexes derived from semicarbazone ligands, including this compound, is largely influenced by the nature of the metal ion, its oxidation state, and the coordination environment. Based on electronic spectral data and magnetic susceptibility measurements, various geometries have been proposed for these types of complexes.

Commonly observed geometries include octahedral and square planar configurations. rdd.edu.iqaristonpubs.com For instance, studies on various semicarbazone and thiosemicarbazone complexes have suggested octahedral geometries for Cr(III), Fe(III), Mn(II), Mn(III), and Co(II) ions. aristonpubs.comnih.govorientjchem.orgjapsonline.com This six-coordinate geometry is often achieved through the coordination of the semicarbazone ligand and other co-ligands, such as water or anions. orientjchem.org

In other cases, particularly with Cu(II), square pyramidal or square planar geometries are observed. aristonpubs.comresearchgate.net The determination of these geometries often relies on the analysis of electronic transitions. For example, specific bands in the UV-Vis spectra of Ni(II) complexes corresponding to transitions like ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) are indicative of an octahedral structure. researchgate.net Similarly, the magnetic moment of a Co(II) complex, measured at 4.50 B.M., points towards a high-spin octahedral geometry. researchgate.net

Table 1: Common Geometries of Metal Semicarbazone Complexes

Metal Ion Typical Geometry Supporting Evidence
Cr(III) Octahedral nih.govjapsonline.com Electronic Spectra, Magnetic Moment
Fe(III) Octahedral aristonpubs.comjapsonline.com Electronic Spectra, Magnetic Moment
Co(II) Octahedral japsonline.comresearchgate.net Electronic Spectra, Magnetic Moment
Ni(II) Octahedral researchgate.net Electronic Spectra
Mn(II)/Mn(III) Octahedral aristonpubs.comnih.govorientjchem.org Magnetic Susceptibility, Spectral Data
Cu(II) Square Planar / Square Pyramidal aristonpubs.comresearchgate.net Electronic Spectra, EPR
Pt(II) Square Planar rdd.edu.iq Magnetic Measurement

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are fundamental in elucidating the structure and bonding of this compound metal complexes. These methods provide direct evidence of the ligand's coordination to the metal center.

Spectroscopic Evidence for Coordination (IR, UV-Vis, NMR, EPR)

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the semicarbazone ligand. Semicarbazones typically act as bidentate ligands, coordinating through the azomethine nitrogen and the carbonyl oxygen. nih.gov Evidence for this coordination is observed through shifts in the characteristic vibrational frequencies upon complexation. A notable decrease in the ν(C=N) (azomethine) stretching frequency and a shift in the ν(C=O) (carbonyl) frequency in the complex's spectrum compared to the free ligand indicate the involvement of these groups in bonding to the metal ion. orientjchem.org The appearance of new bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations, further confirming the formation of the complex. japsonline.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide key information about their geometry. The spectra typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as d-d transitions within the metal ion. nih.gov The position and number of these d-d bands are characteristic of the metal's coordination environment, allowing for the assignment of geometries such as octahedral or square planar. aristonpubs.comjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm its purity. nih.gov Upon complexation with diamagnetic metals like Zn(II), changes in the chemical shifts of the protons and carbons near the coordination sites can provide further evidence of ligand binding. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy is a valuable technique. nih.gov The EPR spectrum can provide detailed information about the electronic environment of the metal ion, helping to confirm its oxidation state and to further elucidate the geometry of the complex. researchgate.net

Magnetic Moment and Conductivity Studies of Complexes

Magnetic Moment Studies: Magnetic susceptibility measurements at room temperature are crucial for determining the number of unpaired electrons in the central metal ion, which in turn helps in proposing the geometry of the complexes. rdd.edu.iq For example, magnetic moment values around 2.49 B.M. for a Cr(III) complex and 4.8-5.0 B.M. for Fe(III) complexes are consistent with an octahedral geometry. japsonline.com These measurements help differentiate between high-spin and low-spin configurations in octahedral complexes and between different possible geometries. researchgate.net

Molar Conductivity Studies: Molar conductivity measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. rdd.edu.iqnih.gov Low conductivity values typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion. nih.gov Conversely, higher conductivity values suggest that the anions are not part of the primary coordination sphere and that the complex is an electrolyte. rdd.edu.iqnih.gov

Table 2: Spectroscopic and Physical Data for Characterization

Technique Information Obtained Key Observations
IR Spectroscopy Ligand coordination sites Shift in ν(C=N) and ν(C=O) bands; appearance of ν(M-O) and ν(M-N) bands. orientjchem.orgjapsonline.com
UV-Vis Spectroscopy Geometry of the complex d-d transition bands characteristic of specific geometries (e.g., octahedral, square planar). japsonline.comnih.gov
NMR Spectroscopy Ligand structure confirmation Chemical shift changes upon complexation with diamagnetic metals. nih.gov
EPR Spectroscopy Electronic environment of metal Confirms oxidation state and geometry for paramagnetic complexes. nih.govresearchgate.net
Magnetic Moment Number of unpaired electrons, geometry Values indicate spin state and support proposed geometries. rdd.edu.iqjapsonline.com
Molar Conductivity Electrolytic nature Distinguishes between coordinated and non-coordinated anions. rdd.edu.iqnih.gov

Computational Modeling of Metal-Ligand Interactions

Computational chemistry provides powerful insights into the electronic structure, bonding, and interaction energies within metal complexes, complementing experimental findings.

DFT Studies on Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) is widely used to optimize the geometry of ligands and their metal complexes and to investigate their electronic properties. nih.govresearchgate.net Calculations are often performed using functionals like B3LYP with basis sets such as LANL2DZ for the metal atoms and 6-311G for other atoms. nih.govnih.gov

These studies allow for the calculation of important quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the chemical reactivity and stability of the complex. nih.gov A larger energy gap generally implies higher stability. DFT calculations can confirm the proposed geometries from experimental data and provide detailed information on bond lengths and angles. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Metal Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. mdpi.comias.ac.in In the context of coordination chemistry, it can be adapted to understand the interactions between the semicarbazone ligand and a metal ion within a biological target's active site. japsonline.com These simulations calculate the binding affinity or binding energy, which indicates the stability of the ligand-receptor complex. ias.ac.in By analyzing the docking results, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. japsonline.comnih.gov This information is particularly valuable in the field of medicinal chemistry for designing metal-based drugs with specific biological targets. mdpi.com

Mechanistic Insights into the Biological Activity of Semicarbazones in Vitro Studies

In Vitro Antimicrobial Activity

The antimicrobial potential of substituted semicarbazones has been a subject of significant research interest. scholarsresearchlibrary.com While specific studies focusing solely on 3''-Chloroacetophenone semicarbazone are limited, the broader class of substituted acetophenone (B1666503) semicarbazones has demonstrated notable activity against various pathogens. scholarsresearchlibrary.com

Evaluation against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis)

While comprehensive data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide insight into the potential antibacterial profile of this class. Substituted semicarbazones have shown significant activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For instance, research on a series of substituted acetophenone semicarbazones indicated broad-spectrum activity. scholarsresearchlibrary.com The introduction of a chlorine atom on the aromatic ring, a key feature of this compound, is known to influence the biological activity of related compounds like chalcones, often enhancing their antimicrobial effects. nih.gov

Table 1: Representative Antibacterial Activity of Related Semicarbazone and Chlorinated Compounds
Compound ClassBacterial StrainObserved ActivityReference
Substituted Acetophenone SemicarbazonesStaphylococcus aureusSignificant Activity scholarsresearchlibrary.com
Substituted Acetophenone SemicarbazonesPseudomonas aeruginosaSignificant Activity scholarsresearchlibrary.com
Lapachol-based SemicarbazonesEscherichia coliEvaluated for Efficacy scielo.br
Lapachol-based SemicarbazonesMethicillin-resistant Staphylococcus aureusEvaluated for Efficacy scielo.br

Assessment against Fungal Species (e.g., Candida albicans, Aspergillus niger, Macrophonia phaseolina)

Table 2: Representative Antifungal Activity of Related Semicarbazone and Chlorinated Compounds
Compound Class/Specific CompoundFungal SpeciesObserved ActivityReference
Substituted Acetophenone SemicarbazonesCandida albicansSignificant Activity scholarsresearchlibrary.com
Chlorinated Chalcone AglyconesCandida albicansAlmost Complete Inhibition nih.gov
4-chloro-4′-bromochalconeAspergillus nigerHigh Inhibitory Effect nih.gov

Proposed Mechanisms: Inhibition of DNA Replication via Metal Chelation

The antimicrobial action of semicarbazones and related compounds like thiosemicarbazones is often attributed to their ability to chelate metal ions. researchgate.netnih.gov These compounds can form stable complexes with essential transition metals such as iron, zinc, and copper, which are vital cofactors for many microbial enzymes. nih.govmdpi.com

By sequestering these metal ions, chelating agents can disrupt microbial cell homeostasis and inhibit the function of metal-dependent proteins. researchgate.netnih.gov This interference can block crucial biological processes, including microbial nutrition, growth, and development. researchgate.net One of the key proposed mechanisms is the disruption of mitochondrial respiration through iron chelation. nih.gov While not a direct inhibition of DNA replication, this disruption of cellular energy production and the creation of intracellular stress can indirectly halt processes necessary for replication and cell division. nih.gov The chelation activity can also lead to the disruption of bacterial membrane integrity, increasing permeability and ultimately causing cell death. mdpi.com

In Vitro Cytotoxic and Anticancer Activity

The semicarbazone scaffold is a promising feature in the design of new anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells. nih.gov

Evaluation against Various Cancer Cell Lines (e.g., HT-1080, MCF-7, SiHa, EAC cells)

While specific cytotoxic data for this compound against the cell lines HT-1080, MCF-7, SiHa, MG63, and EAC cells is not detailed in the surveyed literature, numerous studies on other semicarbazone derivatives demonstrate potent anticancer activity. nih.gov For instance, a series of semicarbazone derivatives bearing a phenyl moiety showed excellent anticancer activities against a panel of human cancer cell lines, including breast cancer (MDA-MB-231), with IC₅₀ values in the low micromolar range. nih.gov These compounds were also noted for exhibiting weaker cytotoxicity against normal human cells, suggesting a degree of selectivity for cancer cells. nih.gov The cytotoxic effects of various compounds against cervical cancer cell lines like SiHa and HeLa have also been a focus of research, with some therapies showing the ability to induce significant cell death. frontiersin.org

Table 3: Cytotoxic Activity of Representative Semicarbazone Derivatives on Cancer Cell Lines
CompoundCell LineCell TypeIC₅₀ (µM)Reference
Semicarbazone Derivative 11qHT29Human Colon Cancer0.32 nih.gov
Semicarbazone Derivative 11qMDA-MB-231Human Breast Cancer0.89 nih.gov
Semicarbazone Derivative 11sHT29Human Colon Cancer0.98 nih.gov
Semicarbazone Derivative 11sMKN45Human Gastric Cancer1.57 nih.gov

Investigation of Apoptosis Induction and Cell Cycle Arrest

A primary mechanism through which many chemotherapeutic agents exert their effect is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle. mdpi.com Studies on bioactive semicarbazones have shown that they can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. nih.gov

Flow cytometric analysis of cancer cells treated with active semicarbazone derivatives revealed an arrest in the Sub-G1 phase of the cell cycle, which is indicative of an increase in apoptotic cells. nih.gov This process is often mediated by a complex network of signaling pathways. mdpi.com For example, some compounds can induce apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. nih.govfrontiersin.org The activation of caspase-3 is a key step in the apoptotic cascade, leading to the cleavage of vital cellular proteins and ultimately cell death. mdpi.com This ability to trigger apoptosis and halt cell cycle progression makes semicarbazones a valuable class of compounds for further development in cancer therapy. nih.gov

Activation of Caspases (e.g., Caspase-3/7)

Caspases are a family of cysteine proteases that play essential roles in programmed cell death, or apoptosis. The activation of initiator caspases (like caspase-8 or -9) triggers a cascade that leads to the activation of executioner caspases, primarily caspase-3 and caspase-7. researchgate.netnih.gov These executioner caspases are responsible for cleaving various cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The activation of caspase-3, in particular, is considered a key event in the execution phase of apoptosis and is a target for many anticancer therapies. researchgate.net

While the broader class of semicarbazones has been investigated for anticancer properties, specific in vitro studies detailing the direct activation of caspase-3/7 by this compound are not extensively available in the current literature. However, the induction of apoptosis is a known mechanism for related compounds, suggesting this pathway may be relevant.

DNA Intercalation and Interaction Studies

DNA intercalation is a mode of interaction where molecules insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can lead to structural changes in the DNA, such as unwinding and lengthening of the strand, which can interfere with cellular processes like DNA replication and transcription, often resulting in cytotoxic effects.

Specific experimental studies confirming the DNA intercalation or direct interaction of this compound are limited. Research on haloacetonitriles, which also possess a chloro-group, has shown they are capable of alkylating DNA, particularly at the guanine moiety, leading to the formation of adducts. nih.gov While structurally different, this highlights that chloro-substituted small molecules can have DNA-modifying potential. Further investigation is required to determine if this compound interacts with DNA through intercalation or other binding modes.

Role of Intracellular Metal Binding (Copper, Iron)

The biological activity of many semicarbazone and thiosemicarbazone compounds is linked to their ability to chelate essential metal ions like copper and iron. nih.gov These metals are vital cofactors for numerous enzymes involved in cell proliferation and metabolism. Cancer cells, in particular, exhibit an increased demand for these metals. nih.gov

Copper (Cu): Copper exists in both Cu(I) and Cu(II) states and is crucial for cellular physiology. nih.gov Intracellularly, it is predominantly found in the Cu(I) state. The chelation of copper by therapeutic agents can disrupt its homeostasis, leading to anticancer effects.

Iron (Fe): Iron is another critical element for cell growth, and its deprivation through chelation is a recognized strategy in cancer therapy.

The ability of 8-hydroxyquinolines, another class of metal-binding compounds, to chelate copper and iron has been directly correlated with their anticancer activity. Weaker binding of copper(II) and iron(III) at physiological pH was associated with higher cytotoxicity in some derivatives. While these studies provide a mechanistic framework, specific data on the intracellular copper and iron binding constants and subsequent biological effects of this compound are not detailed in the available research.

Other In Vitro Biological Activities

Antiviral Properties

Semicarbazones belong to a class of compounds that have been investigated for a wide range of pharmacological activities, including antiviral properties. Studies have shown that both bovine and human lactoferrin exhibit broad-spectrum antiviral activity against several common human coronaviruses, including HCoV-229E, HCoV-NL63, and HCoV-OC43, as well as SARS-CoV-2. nih.gov This activity is believed to be mediated by targeting the heparan sulfate co-receptor used by the viruses for entry into host cells. nih.gov However, direct in vitro studies assessing the specific antiviral activity of this compound against a panel of viruses are not prominently featured in the current scientific literature.

Anticonvulsant Properties

Semicarbazones have been extensively investigated as a promising class of anticonvulsant agents. iscience.inresearchgate.net Research has demonstrated that derivatives of chloroacetophenone semicarbazone possess significant anticonvulsant activity in preclinical models.

A study involving a series of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones evaluated their efficacy in the Maximal Electroshock (MES) seizure model, a standard test for screening potential anticonvulsant drugs. ijpsdronline.comijpsdronline.com The anticonvulsant effect was measured by the absence or reduction of the hind limb tonic extensor phase in mice. researchgate.net In this series, the compound 1-(2'-Chloroacetophenone)-4-(3-chlorophenyl) semicarbazone, which is structurally related to this compound, was identified as one of the most potent compounds, providing 100% protection against induced seizures at a dose of 30 mg/kg. ijpsdronline.comresearchgate.net

Table 1: Anticonvulsant Activity of 4-(3-Chlorophenyl)-1-(substituted acetophenone) Semicarbazones
CompoundSubstituent on Acetophenone% Protection (at 30 mg/kg)Reference
3aH50% ijpsdronline.comresearchgate.net
3c4'-CH383.3% ijpsdronline.comresearchgate.net
3e4'-F100% ijpsdronline.comresearchgate.net
3j2'-Cl100% ijpsdronline.comresearchgate.net
Phenytoin (Standard)-100% ijpsdronline.comresearchgate.net

Other studies on related structures, such as 3-chloro-2-methylphenyl substituted semicarbazones and thioureido derivatives of acetophenone semicarbazone, have also reported significant anticonvulsant effects in both MES and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.govmdpi.com

Anti-inflammatory, Antineoplastic, Antimalarial, and Antifilarial Activity (In Vitro Context)

Antineoplastic Activity: The antineoplastic, or anticancer, potential of semicarbazones has been an area of active research. Comparative studies have been conducted on various analogs, including semicarbazones of 5-hydroxy-2-formylpyridine, to assess their ability to inhibit DNA, RNA, and protein synthesis in sarcoma cells. nih.gov These studies help to establish the structure-activity relationships necessary for designing effective antineoplastic agents. nih.gov Direct in vitro studies on the cytotoxicity of this compound against specific cancer cell lines are needed to fully characterize its potential in this area.

Antimalarial Activity: The search for novel antimalarial drugs is critical due to widespread resistance to existing therapies. ird.fr Semicarbazone and thiosemicarbazone derivatives have been prepared and tested in vitro against chloroquine-resistant strains of Plasmodium falciparum. nih.gov While some thiosemicarbazones showed activity, the semicarbazones in that particular study did not demonstrate significant antiplasmodial potential. nih.gov Separately, derivatives of 4-chloroacetophenone have been used to synthesize chalcones and N-phenylpyrazolines that were evaluated for antimalarial activity by assessing their ability to inhibit heme polymerization. researchgate.net Further screening of chloroacetophenone semicarbazones is required to determine their efficacy against malaria parasites. nih.govfrontiersin.org

Antifilarial Activity: Lymphatic filariasis remains a significant health problem, and the development of new antifilarial drugs is a priority. While various classes of compounds are screened for this activity, specific in vitro studies on the antifilarial properties of this compound against filarial parasites like Brugia malayi or Setaria digitata have not been reported in the reviewed literature.

The biological activity of semicarbazone compounds, a class of Schiff bases formed from the condensation of a ketone or aldehyde with semicarbazide (B1199961), is a subject of significant scientific interest. nih.govpnrjournal.com The presence of nitrogen and oxygen donor atoms allows them to act as effective chelating agents for various transition metal ions. ijnrd.org While the semicarbazone ligand itself can exhibit bioactivity, its coordination to a metal center often leads to a profound enhancement of its therapeutic properties. core.ac.ukmdpi.com This potentiation is not merely additive but synergistic, arising from the unique physicochemical properties of the resulting metal complex. The following sections delve into the mechanistic principles underlying this enhancement, with a focus on this compound as a representative ligand.

Enhanced Activity of Metal Complexes Compared to Free Ligands

A consistent finding in numerous in vitro studies is that the coordination of semicarbazone ligands to metal ions significantly boosts their biological activity compared to the uncomplexed, or "free," ligands. researchgate.netresearchgate.net This principle is well-documented across a spectrum of activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.com For instance, studies on various bacteria and fungi have repeatedly shown that metal complexes exhibit greater inhibitory effects than the parent semicarbazone. revistabionatura.com

The enhanced activity is largely explained by Overtone's concept of cell permeability and Tweedy's chelation theory. According to these theories, chelation plays a critical role in the mechanism of action. When a ligand like this compound coordinates with a metal ion, the positive charge of the metal is partially shared with the donor atoms of the ligand, leading to a delocalization of π-electrons over the entire chelate ring. This process reduces the polarity of the metal ion, which is a crucial factor. ajchem-b.com The resulting complex becomes more lipophilic (fat-soluble) and less polar than the free ligand or the bare metal ion.

The following table illustrates the comparative antimicrobial activity often observed between a free semicarbazone ligand and its transition metal complexes, demonstrating the enhancement upon coordination.

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Ligand (L) 108
Copper Complex [Cu(L)₂] 2219
Nickel Complex [Ni(L)₂] 1815
Cobalt Complex [Co(L)₂] 1916
Note: Data is representative and compiled for illustrative purposes based on general findings in the literature.

Modulation of Lipophilicity by Metal Coordination Affecting Cellular Entry

The ability of a therapeutic agent to reach its target site within a cell is fundamental to its efficacy. For many biologically active compounds, the primary barrier to overcome is the cell membrane, which is predominantly lipid-based. The lipophilicity of a molecule is a key determinant of its ability to traverse this barrier. Metal coordination provides a powerful strategy for modulating the lipophilicity of semicarbazone ligands, thereby enhancing their cellular uptake. researchgate.netnih.gov

As mentioned, the formation of a metal complex neutralizes the partial charges on the metal ion and the donor atoms of the ligand. This charge neutralization effect makes the resulting complex less polar and more lipid-soluble. ajchem-b.com An increase in lipophilicity allows the molecule to more readily dissolve in and diffuse across the lipid-rich environment of the cell membrane. Consequently, a higher concentration of the active agent can accumulate inside the cell, leading to a more pronounced biological effect. nih.gov

Analytical Applications of Semicarbazone Derivatives

Spectrophotometric Reagents for Metal Ion Analysis

Semicarbazone derivatives are well-regarded for their ability to form colored complexes with various metal ions, a property that is fundamental to their use as spectrophotometric reagents. pnrjournal.comscholarsresearchlibrary.com The formation of these metal-ligand complexes leads to a change in the solution's absorbance, which can be measured to determine the concentration of the metal ion.

Generally, the analytical utility of a semicarbazone derivative in this context is evaluated based on several parameters, which would need to be experimentally determined for 3''-Chloroacetophenone semicarbazone.

Table 1: Hypothetical Parameters for Spectrophotometric Analysis using a Semicarbazone Derivative

ParameterDescriptionHypothetical Value for a Semicarbazone Derivative
λmax (nm) The wavelength at which the metal-semicarbazone complex shows maximum absorbance.400 - 600 nm
Molar Absorptivity (L mol⁻¹ cm⁻¹) A measure of how strongly the complex absorbs light at a specific wavelength. Higher values indicate greater sensitivity.> 1 x 10⁴
Beer's Law Range (µg/mL) The concentration range over which the absorbance is directly proportional to the concentration of the metal ion.0.1 - 10
Stoichiometry (Metal:Ligand) The ratio in which the metal ion and the semicarbazone ligand combine to form the complex.1:1 or 1:2
pH Range The optimal pH range for the formation of the stable colored complex.4 - 9

Note: The values in this table are illustrative and based on general findings for other semicarbazone derivatives. Specific experimental data for this compound is not available.

Use in Ion Sensing and Ion-Selective Electrodes

Semicarbazones can also function as ionophores in the fabrication of ion-selective electrodes (ISEs). analchemres.org An ionophore is a molecule that selectively binds to a specific ion, and when incorporated into a membrane, it facilitates the transport of that ion across the membrane. This selective binding and transport generate a potential difference that can be measured and correlated to the concentration of the target ion.

The performance of an ISE is characterized by its Nernstian response, detection limit, selectivity, and response time. For this compound to be considered for this application, these parameters would need to be rigorously tested.

Table 2: Potential Performance Characteristics of an Ion-Selective Electrode Based on a Semicarbazone Ionophore

CharacteristicDescriptionPotential Target Ions
Linear Range The concentration range where the electrode exhibits a logarithmic response to the ion's activity.10⁻⁶ M to 10⁻¹ M
Slope (mV/decade) The change in potential for a tenfold change in ion activity. The theoretical Nernstian slope is 59.2/z mV at 25°C, where z is the charge of the ion.~59 mV for monovalent ions, ~29.5 mV for divalent ions
Detection Limit The lowest concentration of the target ion that can be reliably detected.10⁻⁶ to 10⁻⁷ M
Selectivity Coefficients A measure of the electrode's preference for the target ion over other interfering ions.Lower values indicate better selectivity
Response Time The time taken for the electrode to reach a stable potential reading.< 30 seconds

Note: This table represents general performance metrics for ISEs using semicarbazone-type ionophores. No such data has been published for this compound.

Chelation for Heavy Metal Recognition (e.g., Hg²⁺)

The presence of nitrogen and oxygen donor atoms in the semicarbazone moiety allows these molecules to act as chelating agents, forming stable complexes with metal ions. nih.gov This property is particularly relevant for the recognition and sensing of toxic heavy metals like mercury (Hg²⁺). The chelation event can be designed to produce a measurable signal, such as a change in color or fluorescence, enabling the detection of the heavy metal.

The effectiveness of a semicarbazone derivative as a chelating agent for heavy metal recognition depends on the stability of the formed complex and the specificity of the interaction.

Table 3: Key Aspects of Heavy Metal Chelation by Semicarbazone Derivatives

FeatureDescription
Binding Affinity The strength of the interaction between the semicarbazone and the heavy metal ion.
Selectivity The ability to bind preferentially to a specific heavy metal ion in the presence of other competing ions.
Sensing Mechanism The process by which the chelation event is converted into a detectable signal (e.g., colorimetric, fluorometric).
Detection Limit The lowest concentration of the heavy metal that can be detected.

Note: While semicarbazones, in general, are explored for heavy metal sensing, there is no specific research available on the chelation of Hg²⁺ or other heavy metals by this compound.

Conclusion and Future Research Directions

Summary of Key Findings on 3''-Chloroacetophenone Semicarbazone Research

Research into semicarbazones derived from chloroacetophenone scaffolds has primarily highlighted their significant biological potential, particularly as anticonvulsant agents. Studies on related series of compounds, such as 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones, have demonstrated notable anticonvulsant activity in preclinical models like the Maximal Electroshock (MES) method. researchgate.netijpsdronline.com These compounds are synthesized through a condensation reaction between a substituted acetophenone (B1666503) and a semicarbazide (B1199961). ijpsdronline.comresearchgate.net The core structure, featuring a hydrogen bonding domain, a lipophilic aryl ring, and a terminal carbamide group (-NHCONH2), is considered a key pharmacophore for this activity. ijpsdronline.com

Beyond anticonvulsant effects, the broader class of semicarbazones has been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties, often enhanced upon coordination with transition metal ions. asianpubs.orgcore.ac.ukpnrjournal.com The mechanism of action is often linked to their ability to act as chelating agents for essential metal ions within biological systems. core.ac.ukpnrjournal.com Structural characterization using techniques like FTIR, 1H NMR, and mass spectrometry has been crucial in confirming the synthesis and purity of these compounds. researchgate.netijpsdronline.com

Table 1: Summary of Investigated Properties of Chloroacetophenone Semicarbazone Analogs
Research AreaKey FindingsRelevant Techniques
Biological Activity Potent anticonvulsant effects observed in MES screens. researchgate.netijpsdronline.comIn vivo animal models (MES, scPTZ) ijpsdronline.comnih.gov
Antibacterial activity against various strains. asianpubs.orgcore.ac.ukBroth dilution methods. asianpubs.org
Synthesis Synthesized via condensation of chloroacetophenone derivatives with semicarbazides. researchgate.netresearchgate.netReflux condensation. ijpsdronline.com
Structural Analysis Structures confirmed, purity checked. researchgate.netijpsdronline.comFTIR, 1H NMR, Mass Spectrometry, TLC. researchgate.netijpsdronline.com
Coordination Chemistry Act as bidentate or tridentate ligands with transition metals. core.ac.uknanoient.orgSpectroscopic analysis, magnetic susceptibility. asianpubs.orgrevistabionatura.com

Future Avenues in Synthetic Chemistry for Novel Derivatives

The established synthetic pathways for this compound provide a robust foundation for creating novel derivatives with potentially enhanced biological activities. Future synthetic efforts could be directed towards several key modifications:

Substitution on the Aryl Ring: Introducing various electron-donating or electron-withdrawing groups onto the chloroacetophenone phenyl ring could modulate the compound's lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

Modification of the Semicarbazone Moiety: Alterations at the N(4)-position of the semicarbazone chain could lead to new classes of derivatives. This has been a successful strategy for other semicarbazones to enhance bioactivity. nanoient.org

Introduction of Heterocyclic Rings: Replacing the phenyl ring with various heterocyclic systems could introduce new pharmacophoric features and improve the pharmacological profile.

Creation of Hybrid Molecules: Synthesizing hybrid compounds that combine the chloroacetophenone semicarbazone scaffold with other known bioactive moieties could lead to multifunctional agents.

These synthetic explorations aim to build a diverse library of compounds for comprehensive structure-activity relationship (SAR) studies, guiding the design of more potent and selective therapeutic agents.

Potential for Further Computational and Theoretical Investigations

Computational chemistry offers powerful tools to complement experimental research on this compound. Future theoretical investigations could provide deep insights into its properties and interactions:

Molecular Docking: Docking studies can predict the binding modes and affinities of the semicarbazone and its derivatives with potential biological targets, such as voltage-gated sodium channels, which are often implicated in epilepsy. This can help elucidate the mechanism of its anticonvulsant activity. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. uwindsor.ca Such studies can also investigate tautomeric equilibria, which can be crucial for reactivity and biological function, as seen in related thiosemicarbazones. scirp.org

Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of a series of derivatives with their biological activity, providing a predictive model for designing new, more potent compounds.

Toxicity Prediction: In silico tools can be used to predict the potential toxicity and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of new derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers

Semicarbazones are excellent chelating ligands that form stable complexes with a variety of transition metals, often leading to enhanced biological activity compared to the free ligand. core.ac.ukpnrjournal.comasianpubs.org The coordination chemistry of this compound is a fertile area for future research.

Explorations could include synthesizing and characterizing complexes with a wide range of metal ions, such as:

First-row transition metals: Copper(II), Nickel(II), Cobalt(II), Zinc(II), and Iron(III). asianpubs.orgnih.gov

Second and third-row transition metals: Palladium(II), Platinum(II), Ruthenium(II), and Silver(I).

The resulting metal complexes could be investigated for novel catalytic, material, and therapeutic properties. nih.gov Characterization using single-crystal X-ray diffraction, electronic spectroscopy, and magnetic susceptibility measurements would be essential to determine their geometry and electronic structures, which are key determinants of their function. nanoient.orgrevistabionatura.com

Table 2: Potential Metal Centers for Coordination with this compound
Metal IonPotential GeometryPotential Applications
Cu(II) Octahedral, Square PlanarAntibacterial, Antifungal, Anticancer pnrjournal.comnih.gov
Zn(II) Tetrahedral, OctahedralAntiviral, Antimicrobial nih.govsapub.org
Ni(II) Octahedral, Square PlanarAntifungal, Catalytic asianpubs.orgnih.gov
Co(II) Octahedral, TetrahedralAntimicrobial, Anticancer asianpubs.orgnih.gov
Pd(II)/Pt(II) Square PlanarAnticancer, Antiviral core.ac.uk

Deepening Mechanistic Understanding of In Vitro Biological Actions

While initial screenings have identified the anticonvulsant and potential antimicrobial activities of chloroacetophenone semicarbazone analogs, the underlying molecular mechanisms remain largely unexplored. Future research should focus on elucidating how these compounds exert their biological effects.

Key areas of investigation include:

Enzyme Inhibition Assays: Testing the inhibitory activity against specific enzymes that are known drug targets for conditions like epilepsy or microbial infections.

Receptor Binding Studies: Investigating the interaction of the compounds with neuronal receptors to understand the basis of their anticonvulsant action.

Cell-Based Assays: Utilizing cell culture models to study the effects on cellular processes, such as ion channel function, cell proliferation, and apoptosis, particularly for anticancer applications. sathyabama.ac.in

Metal Chelation and Redox Activity: For metal complexes, studies should investigate whether their activity stems from the targeted delivery of the metal ion, the enhanced activity of the chelated ligand, or the redox properties of the complex itself. core.ac.ukpnrjournal.com

A deeper mechanistic understanding is critical for the rational design of second-generation compounds with improved efficacy and selectivity.

Exploration of New Analytical Applications for Chloroacetophenone Semicarbazone

Beyond its therapeutic potential, this compound and its derivatives could find utility in analytical chemistry. Semicarbazones are well-known derivatizing agents for aldehydes and ketones, used for their identification and quantification. sathyabama.ac.in

Future research could explore:

Chromatographic Analysis: Developing the compound as a pre-column derivatization reagent for the sensitive detection of specific carbonyl compounds in complex matrices using techniques like HPLC.

Spectrophotometric Reagents: Investigating the potential of its metal complexes as chromogenic reagents for the spectrophotometric determination of specific metal ions in environmental or biological samples. sathyabama.ac.in

Chemical Sensors: Incorporating the semicarbazone into sensor platforms (e.g., electrochemical or optical sensors) for the selective detection of metal cations or other analytes, leveraging its chelating properties.

These potential applications would broaden the utility of this class of compounds beyond the biomedical field.

Q & A

Q. What are the recommended synthetic routes for preparing 3’-Chloroacetophenone semicarbazone, and how can purity be optimized?

  • Methodological Answer : The synthesis involves two primary steps: (1) Preparation of 3’-chloroacetophenone via Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction produces a mixture of ortho and para isomers, requiring chromatographic separation . (2) Condensation of 3’-chloroacetophenone with semicarbazide in ethanol under acidic conditions (e.g., HCl). Purity optimization includes recrystallization from ethanol-water mixtures and characterization via melting point analysis and HPLC (≥98% purity confirmed in literature) .

Q. What spectroscopic techniques are most effective for characterizing 3’-Chloroacetophenone semicarbazone?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include the C=O stretch of the acetophenone moiety (~1680 cm⁻¹), N-H stretches of the semicarbazide group (~3300 cm⁻¹), and C-Cl vibration (~750 cm⁻¹) .
  • NMR : ¹H-NMR shows a singlet for the acetyl methyl group (~2.6 ppm) and aromatic protons split due to the chloro substituent (7.3–8.1 ppm). ¹³C-NMR confirms the carbonyl carbon (~195 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves crystal packing and confirms the Z-configuration of the semicarbazone moiety, as seen in analogous structures .

Q. What safety protocols are critical when handling 3’-Chloroacetophenone semicarbazone in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy (PAC-1: 2.1 mg/m³) .
  • Avoid soil/water contamination; use sand or diatomite for spill containment. Toxicity data are limited, so treat as a hazardous compound with unknown chronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for semicarbazone derivatives?

  • Methodological Answer : Discrepancies in IR/NMR data often arise from solvent effects, polymorphism, or impurities. Cross-validate results using multiple techniques:
  • Compare experimental IR peaks with computational simulations (e.g., DFT) .
  • Use DEPT-135 NMR to distinguish CH, CH₂, and CH₃ groups in complex spectra .
  • Reproduce synthesis under controlled conditions (e.g., anhydrous solvents) to minimize hydrate formation .

Q. What computational or experimental strategies can assess the ecological impact of 3’-Chloroacetophenone semicarbazone given limited ecotoxicity data?

  • Methodological Answer :
  • QSAR Models : Predict biodegradability and bioaccumulation potential using software like EPI Suite.
  • Soil Mobility Assays : Conduct column chromatography experiments to measure adsorption coefficients (Kd) .
  • Microcosm Studies : Evaluate microbial degradation in simulated environments (e.g., OECD 307 guidelines) .

Q. How does the substitution pattern (e.g., chloro position) influence the biological activity of acetophenone semicarbazones?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare 3’-chloro with 4’-chloro analogs in bioassays. For example, 4’-sulfamoylphenyl semicarbazones show anticonvulsant activity (ED₅₀: 23 mg/kg in mice), while chloro derivatives may exhibit herbicidal or antifungal properties .
  • Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450 for agrochemical activity) .

Q. What are the challenges in crystallizing 3’-Chloroacetophenone semicarbazone, and how can they be mitigated?

  • Methodological Answer :
  • Solvent Selection : Use slow evaporation from DMSO/water mixtures to enhance crystal growth.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C reduces amorphous precipitation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 2,4-dichlorophenyl derivatives) to template nucleation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for 3’-Chloroacetophenone semicarbazone?

  • Methodological Answer : Variations in melting points (e.g., 165–170°C) may result from polymorphic forms or hydration. Solutions include:
  • DSC Analysis : Determine polymorph transitions via differential scanning calorimetry.
  • Karl Fischer Titration : Quantify water content in samples.
  • Standardize drying protocols (e.g., 24 hrs under vacuum at 40°C) .

Application-Oriented Questions

Q. Can 3’-Chloroacetophenone semicarbazone serve as a precursor for metal complexes, and what catalytic applications exist?

  • Methodological Answer : The semicarbazone’s NH and C=O groups act as bidentate ligands. Synthesize Cu(II) or Zn(II) complexes for:
  • Antimicrobial Studies : Test against Gram-positive bacteria (MIC: 8–16 µg/mL in preliminary assays) .
  • Catalysis : Employ in asymmetric synthesis (e.g., Henry reaction) with chiral metal centers .

Methodological Gaps and Recommendations

  • Toxicity Profiling : Collaborate with toxicology labs to conduct Ames tests or zebrafish embryo assays .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.